![molecular formula C7H20N2+2 B14655945 N,N,N,N',N',N'-Hexamethylmethanebis(aminium) CAS No. 44820-68-0](/img/structure/B14655945.png)
N,N,N,N',N',N'-Hexamethylmethanebis(aminium)
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Overview
Description
N,N,N,N’,N’,N’-Hexamethylmethanebis(aminium) is a quaternary ammonium compound characterized by the presence of six methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’-Hexamethylmethanebis(aminium) typically involves the reaction of a suitable amine with methylating agents under controlled conditions. One common method is the reaction of hexamethylenetetramine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 25-30°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of N,N,N,N’,N’,N’-Hexamethylmethanebis(aminium) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,N,N’,N’,N’-Hexamethylmethanebis(aminium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
N,N,N,N’,N’,N’-Hexamethylmethanebis(aminium) has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of N,N,N,N’,N’,N’-Hexamethylmethanebis(aminium) involves its interaction with biological membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include membrane phospholipids and proteins, which are essential for maintaining cell integrity.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium bromide: Another quaternary ammonium compound used as a phase transfer catalyst.
Hexadecyltrimethylammonium bromide: Known for its surfactant properties.
Tetramethylammonium hydroxide: Used in organic synthesis and as a strong base.
Uniqueness
N,N,N,N’,N’,N’-Hexamethylmethanebis(aminium) is unique due to its high degree of methylation, which imparts distinct chemical and physical properties. Its ability to act as a phase transfer catalyst and its potential antimicrobial activity set it apart from other quaternary ammonium compounds.
Properties
CAS No. |
44820-68-0 |
---|---|
Molecular Formula |
C7H20N2+2 |
Molecular Weight |
132.25 g/mol |
IUPAC Name |
trimethyl-[(trimethylazaniumyl)methyl]azanium |
InChI |
InChI=1S/C7H20N2/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3/q+2 |
InChI Key |
YSWFTZBLQUVTLR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C[N+](C)(C)C |
Origin of Product |
United States |
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